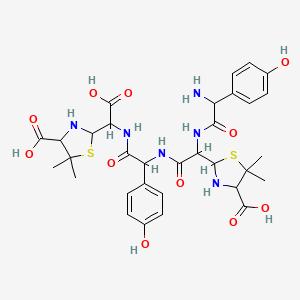

Amoxicillin Dimer (penicilloic acid form)

Description

Significance of β-Lactam Chemical Instability in Pharmaceutical and Environmental Contexts

The inherent chemical instability of the β-lactam ring, the core structural component of penicillin and its derivatives, is a double-edged sword. researchgate.net This reactivity is essential for their antibacterial mechanism, which involves the acylation and inactivation of bacterial enzymes responsible for cell wall synthesis. uni-kiel.de However, this same reactivity makes them susceptible to degradation under various conditions, leading to a loss of therapeutic efficacy. researchgate.netnih.gov In pharmaceutical settings, this instability can compromise the shelf-life and effectiveness of antibiotic formulations. researchgate.net

From an environmental perspective, the degradation of β-lactam antibiotics is a significant issue. nih.gov The widespread use of antibiotics like amoxicillin (B794) in human and veterinary medicine leads to their release into the environment through various pathways. nih.gov Once in aquatic environments, these compounds and their degradation products can persist, contributing to the complex issue of water pollution. nih.govresearchgate.net The presence of these compounds in the environment is a contributing factor to the development of antibiotic-resistant bacteria, a major global health threat. nih.gov

Overview of Amoxicillin Hydrolysis to Amoxicillin Penicilloic Acid

The primary degradation pathway for amoxicillin in aqueous solutions is the hydrolysis of its four-membered β-lactam ring. nih.govresearchgate.net This reaction is catalyzed by various factors including pH, temperature, and the presence of certain metal ions. researchgate.netnih.gov The process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its opening and the formation of amoxicillin penicilloic acid. uni-kiel.de This resulting penicilloic acid derivative is antibiotically inactive as the key β-lactam moiety is destroyed. uni-kiel.de

Studies have shown that the rate of amoxicillin hydrolysis and the subsequent formation of degradation products are strongly dependent on pH. nih.gov For instance, in controlled laboratory experiments, amoxicillin penicilloic acid was identified as a major transformation product at neutral pH. nih.gov The presence of certain minerals, such as anatase, can also significantly influence the degradation rate of amoxicillin in the environment. nih.govresearchgate.net

The formation of amoxicillin penicilloic acid is a critical first step in a cascade of further degradation reactions. nih.govresearchgate.net This initial hydrolysis product can then undergo further transformations, such as decarboxylation to form amoxicillin penilloic acid or cyclization to create amoxicillin diketopiperazine. nih.govresearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C32H40N6O11S2 |

|---|---|

Molecular Weight |

748.8 g/mol |

IUPAC Name |

2-[1-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[2-[[carboxy-(4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl)methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C32H40N6O11S2/c1-31(2)21(29(46)47)37-26(50-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20(28(44)45)27-38-22(30(48)49)32(3,4)51-27/h5-12,17-22,26-27,37-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H,48,49) |

InChI Key |

YJFZGYXDUKQVQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C |

Origin of Product |

United States |

Mechanistic Elucidation of Amoxicillin Dimer Penicilloic Acid Form Genesis

Initial Hydrolytic Pathway to Amoxicillin (B794) Penicilloic Acid

The formation of amoxicillin penicilloic acid is the primary and rate-limiting step in the degradation cascade leading to dimerization. This process begins with the hydrolytic cleavage of the strained β-lactam ring, a characteristic feature of all penicillin antibiotics.

β-Lactam Ring Cleavage Mechanisms via Hydrolysis

The fundamental mechanism of amoxicillin's inactivation in aqueous solution is the hydrolysis of the four-membered β-lactam ring. researchgate.net This reaction leads to the formation of amoxicillin penicilloic acid. The inherent strain of the β-lactam ring makes its amide bond highly susceptible to nucleophilic attack. In the context of hydrolysis, a water molecule or a hydroxide (B78521) ion acts as the nucleophile.

The process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. mdpi.com This attack leads to the opening of the ring and the formation of the antibiotically inactive penicilloic acid derivative. mdpi.com This initial degradation product is a key intermediate in the formation of further transformation products. researchgate.net The mechanism is analogous to the mode of action of β-lactam antibiotics, where a serine residue in penicillin-binding proteins (PBPs) initiates a similar nucleophilic attack. mdpi.com Theoretical studies on model β-lactam compounds suggest that the hydrolysis can proceed through either a concerted or a stepwise mechanism, where the actual path may be influenced by the surrounding molecular environment. acs.org

Influence of pH on Penicilloic Acid Formation Kinetics

The rate of amoxicillin hydrolysis and, consequently, the formation of amoxicillin penicilloic acid, is profoundly influenced by the pH of the solution. researchgate.netnih.gov The degradation kinetics are significantly affected by whether the conditions are acidic, neutral, or alkaline. researchgate.netresearchgate.net

Under alkaline conditions, the hydrolysis is accelerated due to the increased concentration of hydroxide ions (OH-), which are more potent nucleophiles than water molecules. mdpi.comresearchgate.net Studies have shown that the degradation of amoxicillin increases as the pH shifts towards more basic conditions, with the highest degradation rates often observed at pH 9 or higher. researchgate.net Conversely, minimal degradation is typically observed in acidic pH ranges. researchgate.net At neutral pH, hydrolysis still occurs, leading to the formation of amoxicillin penicilloic acid and other products like amoxicillin 2',5'-diketopiperazine and amoxicillin penilloic acid. researchgate.netnih.gov

The stability of amoxicillin is therefore a critical function of pH, as summarized in the table below based on findings from photolytic degradation studies.

| pH | Condition | Half-life (t1/2) in hours | Key Degradation Products Identified |

|---|---|---|---|

| 4.0 | Acidic | 9.9 | Amoxicillin Penicilloic Acid (m/z 384) researchgate.net |

| 5.5 | Slightly Acidic | 9.4 | Amoxicillin Penicilloic Acid nih.gov |

| 7.2 | Neutral/Slightly Alkaline | 7.7 | Amoxicillin Penicilloic Acid, Amoxicillin 2',5'-diketopiperazine researchgate.netnih.gov |

| 9.0 | Alkaline | Increased degradation rate noted researchgate.net | Amoxicillin 4-hydroxyphenylglycyl (m/z 515) researchgate.net |

Data adapted from studies on amoxicillin degradation under various pH conditions. Half-life data is from simulated sunlight experiments. frontierspartnerships.org

Dimerization Pathways Involving Amoxicillin Penicilloic Acid

Once amoxicillin penicilloic acid is formed, it can participate in further reactions, including dimerization. This process involves the interaction between two amoxicillin-derived molecules.

Nucleophilic Attack Mechanisms Leading to Dimer Formation

The formation of the amoxicillin dimer from the penicilloic acid intermediate is driven by subsequent nucleophilic reactions. One proposed mechanism involves the initial hydrolysis of the β-lactam ring to form penicilloic acid. nih.gov This degradation pathway exposes a new carboxylic acid functional group. researchgate.net This carboxyl group can then participate in a reaction with the amino group of a second amoxicillin molecule (or another penicilloic acid molecule), leading to the formation of a new amide bond and thus, a dimer. nih.govresearchgate.net

Another dominant pathway, particularly for penicillins like amoxicillin that possess a primary amino group on their side chain, involves a direct nucleophilic attack. nih.govresearchgate.net In this mechanism, the side-chain amino group of one amoxicillin molecule attacks the electrophilic carbonyl carbon of the β-lactam ring of a second molecule. nih.gov While this can lead to a dimer directly, the formation of the penicilloic acid dimer specifically implies a reaction pathway involving the ring-opened intermediate. Computational studies suggest that for penicillins without a side-chain amino group, dimerization occurs via the 2-carboxyl group attacking the β-lactam. However, for those with an amino group, like ampicillin (B1664943) and amoxicillin, the pathway involving the amino group as the nucleophile is favored. nih.govresearchgate.net

Role of Specific Functional Groups (e.g., Carboxyl, Amino) in Dimerization Reactions

The dimerization of amoxicillin is critically dependent on the reactivity of its specific functional groups, namely the amino group on the acyl side chain and the carboxyl groups. chegg.comyoutube.com

Amino Group: The primary amino group on the p-hydroxyphenylglycyl side chain is a key nucleophile. nih.gov In dimerization reactions, this group can attack the electrophilic β-lactam carbonyl of another amoxicillin molecule, which is considered the favored dimerization mode for aminopenicillins. nih.govresearchgate.net

Carboxyl Group: Amoxicillin contains a carboxyl group on the thiazolidine (B150603) ring. Upon hydrolysis of the β-lactam ring to form penicilloic acid, a second carboxyl group is generated. nih.govresearchgate.net This newly formed carboxylate can then act as a nucleophile, attacking the β-lactam of another molecule, although this pathway is considered more difficult than the one initiated by the side-chain amino group. nih.gov Alternatively, it can react with an amino group in a condensation reaction to form an amide linkage, creating a dimer. researchgate.net

The interplay and reactivity of these groups dictate the specific structure of the resulting dimer.

Identification of Amoxicillin Dimer as a Key Degradation Product/Impurity

The amoxicillin dimer is recognized as a significant degradation product and impurity in amoxicillin formulations. nih.gov Its presence is a concern in quality control as it represents a loss of the active pharmaceutical ingredient and the introduction of a new chemical entity. nih.gov Analytical methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed specifically for the identification and characterization of these dimer impurities in aqueous solutions of amoxicillin. researchgate.netnih.gov

Studies on the degradation of amoxicillin in various aqueous environments consistently identify amoxicillin penicilloic acid as a primary product, which is the precursor to the dimer. researchgate.netnih.govresearchgate.net The dimer itself, specifically the penicilloic acid form, is a known and characterized compound, often used as a reference standard in analytical testing. axios-research.comnih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Amoxicillin | C16H19N3O5S | 365.4 | Parent Compound |

| Amoxicillin Penicilloic Acid | C16H21N3O6S | 383.4 | Primary Hydrolysis Product |

| Amoxicillin Dimer (Penicilloic Acid Form) | C32H40N6O11S2 | 748.8 | Dimer Impurity/Degradation Product axios-research.comnih.gov |

Catalytic and Environmental Factors Influencing Dimer Formation

The formation of the amoxicillin dimer in its penicilloic acid form is not a spontaneous event but is significantly influenced by a variety of catalytic and environmental factors. These factors primarily govern the stability of the amoxicillin molecule and the rate at which its β-lactam ring is hydrolyzed to form the amoxicillin penicilloic acid precursor. This section explores the critical roles of metal ions, complexing agents, photolytic and oxidative stress, and enzymatic activity in the genesis of this dimer.

Impact of Metal Ions and Complexing Agents on Precursor Stability

The stability of amoxicillin in aqueous solutions is markedly affected by the presence of metal ions, which can form coordination complexes with the drug molecule. ekb.egresearchgate.net Amoxicillin, possessing multiple potential donor sites such as amino, carboxylate, and carbonyl groups, can act as a ligand for various metal ions. nih.gov The formation of these metal-drug complexes can alter the drug's physicochemical properties and its susceptibility to degradation. researchgate.netsaudijournals.com

Research has shown that transition metals like copper (Cu(II)), zinc (Zn(II)), and iron (Fe(III)) readily form complexes with amoxicillin. nih.gov The interaction is typically a 1:1 metal-to-ligand stoichiometry. nih.gov The formation of these complexes can, in some instances, enhance the stability of the amoxicillin molecule. For example, studies have demonstrated that the acid and thermal stability of amoxicillin can be improved upon complexation with Cu(II) and Zn(II). researchgate.netsaudijournals.com Electrochemical analyses have further shown that the oxidation process of amoxicillin can be delayed by complexation with transition metals, suggesting a protective effect. nih.gov

Conversely, certain metal ions can catalyze the hydrolysis of amoxicillin, accelerating the formation of the penicilloic acid precursor. A study investigating amoxicillin degradation in different water types found that the rate of hydrolysis was significantly faster in tap and mineral water compared to surface water. nih.gov This difference was attributed to the higher content of copper and zinc in the former, which are believed to catalyze the hydrolytic cleavage of the β-lactam ring. nih.gov

Complexing agents, such as ethylenediaminetetraacetic acid (EDTA), can also play a synergistic role in the degradation of amoxicillin. In a study examining oxidation processes, the combination of UV light, Fe(III), and EDTA resulted in 100% degradation of amoxicillin, a significant increase compared to processes without EDTA. nih.gov This suggests that the complexing agent facilitates the catalytic activity of the metal ion, enhancing the degradation efficiency. nih.gov

The stability of these metal-amoxicillin complexes can be quantified by their binding or association constants, as detailed in the table below.

Table 1: Binding Constants of Amoxicillin with Various Metal Ions

| Metal Ion | Binding/Association Constant (K) (L mol⁻¹) | Reference |

|---|---|---|

| Zn(II) | 4.46 × 10⁴ | nih.gov |

| Fe(III) | 7.65 × 10² | nih.gov |

| Cu(II) | 7.17 × 10² | nih.gov |

Photolytic and Oxidative Stress Contributions to Precursor Formation

Photolytic degradation, driven by exposure to light, is a significant abiotic pathway for the transformation of amoxicillin in the environment. nih.gov This process can occur through direct photolysis, where the amoxicillin molecule itself absorbs light energy, or indirect photolysis, which involves photosensitizers. nih.govnih.gov While direct photolysis of amoxicillin is generally slow, especially at wavelengths above 300 nm, indirect photolysis is often the dominant degradation mechanism. nih.govnih.gov

Indirect photolysis is facilitated by substances like titanium dioxide (TiO₂) and natural organic matter (NOM), which absorb light and produce reactive oxygen species (ROS). nih.govnih.govmdpi.com These highly reactive species, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), readily attack the amoxicillin molecule. nih.govnih.gov The reaction with hydroxyl radicals, in particular, can be rapid and contributes significantly to amoxicillin degradation. nih.govnih.gov This photocatalytic degradation ultimately leads to the cleavage of the β-lactam ring, yielding amoxicillin penicilloic acid as one of the primary transformation products. researchgate.netresearchgate.net

Oxidative stress from chemical processes also contributes to the formation of the penicilloic acid precursor. Advanced oxidation processes (AOPs), such as the Fenton reaction (Fe²⁺/H₂O₂), are effective in degrading amoxicillin. nih.gov This process generates powerful hydroxyl radicals that oxidize the antibiotic. nih.gov Studies have shown that complete degradation of amoxicillin can be achieved in minutes using Fenton's reagent. nih.gov The oxidation can occur via both direct and indirect electrochemical processes, with the degradation yield being significantly enhanced in the presence of certain electrolytes like chlorides. researchgate.net The degradation pathway under these oxidative conditions often involves the formation of amoxicillin penicilloic acid. researchgate.net

The efficiency of these degradation processes is influenced by factors such as pH, the concentration of the catalyst or oxidant, and the initial concentration of amoxicillin. nih.govnih.gov

Table 2: Efficiency of Various Photodegradation Processes for Amoxicillin

| Process | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|

| Direct Photolysis (Light Control) | 14 days irradiation | 30% | nih.gov |

| Photocatalysis (Anatase/Light) | 150 hours irradiation | >70% | nih.gov |

| UV/Fe³⁺(EDTA)/H₂O₂ | pH 7.0 | 100% | nih.gov |

| UV/Fe³⁺/H₂O₂ | pH 7.0 | 59.0% | nih.gov |

| Visible Light/PMMA/TiO₂ | pH 7.0, 8 hours | 52.6% |

Enzymatic Hydrolysis by β-Lactamases and Subsequent Dimerization Potential

One of the most efficient pathways for the formation of amoxicillin penicilloic acid is through enzymatic hydrolysis catalyzed by β-lactamases. nih.govresearchgate.net These enzymes are produced by various bacteria and represent a primary mechanism of resistance to β-lactam antibiotics. nih.gov The fundamental function of a β-lactamase is to hydrolyze the amide bond within the four-membered β-lactam ring of antibiotics like amoxicillin. youtube.com This ring-opening reaction deactivates the antibiotic's antibacterial properties and yields the corresponding penicilloic acid. researchgate.netmdpi.com

The catalytic mechanism varies among the different classes of β-lactamases (Classes A, B, C, and D). nih.gov

Serine β-Lactamases (Classes A, C, and D): These enzymes utilize a serine residue in their active site as a nucleophile. nih.gov The serine hydroxyl group attacks the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate. A water molecule then hydrolyzes this intermediate, releasing the inactive penicilloic acid and regenerating the free enzyme. nih.gov

Metallo-β-Lactamases (Class B): These enzymes require divalent zinc ions (Zn²⁺) for their catalytic activity. nih.govnih.gov The zinc ions activate a water molecule, which then acts as the nucleophile to attack the β-lactam ring and induce hydrolysis. researchgate.net

This enzymatic process is highly efficient, rapidly converting amoxicillin into amoxicilloic acid. mdpi.com The production of amoxicilloic acid via this pathway is a critical step, as it provides the necessary precursor for the subsequent dimerization. While the dimerization itself is a chemical process, the enzymatic hydrolysis is a key initiating event that generates high local concentrations of the penicilloic acid, thereby increasing the potential for dimer formation. AmpC cephalosporinases and various oxacillinases are known to be effective at hydrolyzing amoxicillin. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Amoxicillin Dimer Penicilloic Acid Form

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of the amoxicillin (B794) dimer, providing unequivocal evidence for its structural identification.

LC-MS/MS and MSn Techniques for Fragmentation Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for identifying amoxicillin dimers and other related impurities. nih.gov This technique allows for the separation of the dimer from the parent drug and other degradation products, followed by its fragmentation to produce a unique mass spectrum that serves as a molecular fingerprint. In these analyses, the dimer is first ionized, typically using electrospray ionization (ESI), and the resulting molecular ion is selected and subjected to collision-induced dissociation (CID).

The fragmentation of the amoxicillin penicilloic acid dimer generates several characteristic product ions. One study identified a compound presumed to be an amoxicillin-amoxicillin penicilloic acid dimer with a mass-to-charge ratio (m/z) of 731.2148. researchgate.net Its fragmentation produced ions of high intensity at m/z 366.1078, which likely corresponds to the intact amoxicillin molecule, and m/z 349.0830, representing a deaminated amoxicillin fragment. researchgate.net Other significant fragments observed include ions at m/z 208.0408, m/z 160.0412, and m/z 114.0004, which are known markers for penicillins. researchgate.net The analysis of ampicillin (B1664943) dimers, which are structurally analogous, provides further insight, showing characteristic fragmentation patterns that help identify different isomeric forms of the dimer. nih.gov These detailed fragmentation analyses are essential for confirming the identity of various dimer structures that can form. nih.govnih.gov

Table 1: Key Fragmentation Ions of Amoxicillin Dimer (Penicilloic Acid Form) Use the search bar to filter results.

| Precursor Ion (m/z) | Product Ion (m/z) | Presumed Identity/Origin | Reference |

|---|---|---|---|

| 731.2148 | 366.1078 | Presumable Amoxicillin (AMX) fragment | researchgate.net |

| 731.2148 | 349.0830 | Deaminated Amoxicillin fragment | researchgate.net |

| 731.2148 | 208.0408 | Intense fragment characteristic of Amoxicillin | researchgate.net |

| 731.2148 | 160.0412 | Known marker fragment for penicillins | researchgate.net |

| 731.2148 | 114.0004 | Known marker fragment for penicillins | researchgate.net |

Accurate Mass Measurement and Elemental Composition Determination

A key capability of HRMS is the measurement of an ion's mass with very high accuracy, which allows for the determination of its elemental composition. For the amoxicillin dimer (penicilloic acid form), a specific structure has been assigned in public chemical databases. nih.gov This structure has a molecular formula of C₃₂H₄₀N₆O₁₁S₂. nih.gov

Based on this formula, the calculated monoisotopic exact mass is 748.21964846 Da. nih.gov Experimental measurement of a mass this precise using HRMS provides strong evidence for the assigned elemental composition, distinguishing it from other potential impurities with similar nominal masses. This level of accuracy is critical for confirming the identity of the dimer, as it is formed from two amoxicillin penicilloic acid molecules (C₁₆H₂₁N₃O₆S, exact mass 383.11510657 Da). nih.govnih.gov

Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Structural Assignment

While mass spectrometry excels at providing molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing detailed information about the specific arrangement of atoms and the stereochemistry of a molecule. NMR has been used to identify the degradation products of amoxicillin, including its penicilloic acid derivatives and dimers. researchgate.netnih.gov

Analysis of Epimeric Forms of Amoxicillin Penicilloic Acid and its Dimers

The hydrolysis of the β-lactam ring in amoxicillin leads to the formation of amoxicillin penicilloic acid. This process can be accompanied by epimerization, which is a change in the stereochemical configuration at a single chiral center in the molecule. Research employing techniques including NMR spectroscopy has shown that products formed from amoxicillin penicilloates are the 5S epimers of the corresponding penicilloic acids. nih.govscilit.com This finding was significant as it corrected a previous misidentification in the scientific literature. nih.govscilit.com The ability of NMR to distinguish between such subtle stereochemical differences is vital for the correct structural elucidation of amoxicillin penicilloic acid and any subsequent dimers it may form.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for separating the amoxicillin dimer from the active pharmaceutical ingredient, its precursors, and other related substances, which is necessary for its isolation and for assessing the purity of the drug substance.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of amoxicillin and its impurities. nih.govnih.govwseas.com These methods typically employ reversed-phase columns, such as C8 or C18, to separate compounds based on their hydrophobicity. nih.govresearchgate.net

A variety of mobile phase compositions have been developed to achieve optimal separation. These often consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent, most commonly acetonitrile. nih.govualberta.ca The use of gradient elution, where the mobile phase composition is changed over the course of the analysis, is common for separating complex mixtures of related substances. researchgate.net UPLC, which uses smaller particle size columns (typically under 2 μm), offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov For instance, a UPLC-MS/MS method was developed for the rapid and sensitive determination of amoxicillin and its major metabolites, including amoxicilloic acid, the monomeric unit of the dimer. nih.gov These validated chromatographic methods are fundamental for the routine quality control and stability testing of amoxicillin drug products. core.ac.uk

Table 2: Examples of HPLC/UPLC Methods for Amoxicillin and Related Substances Use the search bar to filter results.

| Technique | Column | Mobile Phase | Flow Rate | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Waters Acquity UPLC® HSS T3 (100 mm x 2.1 mm, 1.8 μm) | Gradient of 0.15% formic acid in water with 5mM ammonium (B1175870) acetate (B1210297) and acetonitrile | 0.25 mL/min | nih.gov |

| HPLC-MS | C18 column (100 mm × 4.6 mm, 3.5 µm) | Acetonitrile:Water (65:35, v/v) | 0.5 mL/min | nih.gov |

| HPLC-UV | Lichrosorb® C18 (10mm) | 95% phosphate buffer (0.01 mol/L, pH 4.8) and 5% acetonitrile | 1.3 mL/min | ualberta.ca |

| LC-MS/MS | COSMOSIL 5C18-PAQ | Isocratic conditions (details not specified) | Not specified | wseas.com |

| RP-HPLC | C8 column | Linear gradient (details not specified) | Not specified | researchgate.net |

Preparative Chromatography for Dimer Isolation

The isolation of the amoxicillin dimer (penicilloic acid form) from complex mixtures, such as degradation solutions or bulk drug substances, is predominantly achieved using preparative High-Performance Liquid Chromatography (HPLC). akjournals.comresearchgate.netnih.gov This technique allows for the separation and purification of specific compounds in sufficient quantities for subsequent structural elucidation by spectroscopic methods. nih.gov

Researchers have successfully employed preparative LC systems to isolate various amoxicillin degradation products. akjournals.comnih.gov The process typically involves reversed-phase chromatography, utilizing stationary phases like C8 or C18 columns. akjournals.comnih.govresearchgate.net The mobile phase is often a buffered aqueous solution mixed with an organic modifier, such as acetonitrile, with the gradient or isocratic conditions optimized to resolve the dimer from the parent amoxicillin and other related substances. akjournals.comnih.govresearchgate.net

In a study focused on amoxicillin degradation products, pure compounds, including amoxicillin penicilloic acid, were successfully isolated via preparative HPLC. nih.gov These purified fractions were then used for definitive identification through nuclear magnetic resonance (NMR) and mass spectrometry (MS). akjournals.comnih.gov The selection of a suitable pH for the mobile phase is crucial, as the stability of amoxicillin and its degradation products is highly pH-dependent. globalresearchonline.netnih.gov For instance, a mobile phase buffered to a pH of around 5.0 can enhance the stability of the samples during the chromatographic run. researchgate.netnih.gov The separated dimer is collected based on its retention time, and the solvent is subsequently removed to yield the isolated compound.

| Parameter | Description | Commonly Used | Reference |

|---|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Preparative Scale | akjournals.comnih.gov |

| Stationary Phase | Reversed-phase column | C8 or C18 | akjournals.comnih.govresearchgate.net |

| Mobile Phase | Buffered aqueous solution with organic modifier | Potassium dihydrogen orthophosphate buffer, Acetonitrile | akjournals.comglobalresearchonline.net |

| Detection | UV Detector | 230 nm | researchgate.netglobalresearchonline.net |

Complementary Spectroscopic Techniques for Structural Confirmation

Following isolation, a combination of spectroscopic techniques is necessary to confirm the chemical structure of the amoxicillin dimer (penicilloic acid form) unequivocally.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. researchgate.netrjptonline.org For the amoxicillin dimer (penicilloic acid form), FTIR is instrumental in confirming the key structural modification: the cleavage of the β-lactam ring.

The FTIR spectrum of the parent amoxicillin molecule shows a distinct and strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactam ring, typically observed in the region of 1770–1775 cm⁻¹. nih.govresearchgate.net The hydrolysis of this ring to form penicilloic acid results in the disappearance of this characteristic peak. In its place, new bands corresponding to a carboxylic acid group emerge. The spectrum of the dimer would thus lack the β-lactam C=O peak but would show characteristic absorptions for the newly formed carboxylate group (asymmetric stretching around 1582 cm⁻¹) and the existing amide functionalities. researchgate.net Comparing the FTIR spectrum of the isolated compound to that of a standard amoxicillin sample provides clear evidence of the ring-opening degradation. biomedres.us

| Functional Group | Vibrational Mode | Amoxicillin (cm⁻¹) | Amoxicillin Dimer (Penicilloic Acid Form) (Expected, cm⁻¹) | Reference |

|---|---|---|---|---|

| β-Lactam Carbonyl | C=O Stretch | ~1772 | Absent | nih.govresearchgate.net |

| Amide Carbonyl | C=O Stretch | ~1686 | Present | researchgate.net |

| Carboxylate | Asymmetric RCO⁻² Stretch | ~1582 | Present | researchgate.net |

| Phenolic/Carboxylic Acid | O-H Stretch | ~3200-3500 (broad) | Present (broadened) | nih.gov |

The formation of the amoxicillin dimer (penicilloic acid form) involves the hydrolysis of the β-lactam ring. This structural change alters the electronic environment and the chromophoric system of the molecule, leading to a shift in the UV-Vis absorption spectrum. nih.gov While the primary chromophore, the hydroxyphenyl group, remains, the cleavage of the adjacent lactam ring can influence its electronic transitions. Studies that have isolated amoxicillin degradation products confirm that their UV spectra differ from that of the parent drug. nih.gov The specific λmax for the penicilloic acid dimer can be definitively determined after its isolation. nih.gov This change in the UV profile, often monitored by a photodiode array (PDA) detector during HPLC analysis, serves as an initial indicator of degradation. globalresearchonline.net

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Amoxicillin | ~228-230 | ~272 | Aqueous solution, 0.1N HCl | scielo.br |

| Amoxicillin | - | 270 | DMSO-Acetonitrile | dergipark.org.tr |

| Amoxicillin Dimer (Penicilloic Acid Form) | Expected to differ from parent compound | Aqueous solution | nih.gov |

Computational Chemistry Approaches to Amoxicillin Dimer Penicilloic Acid Form Structure and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately model molecular properties, providing insights into reactivity and stability. nih.gov For complex molecules like the amoxicillin (B794) dimer, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and spectroscopic features. nih.govmdpi.com

Studies on related β-lactam antibiotics, such as ampicillin (B1664943), have utilized DFT methods like B3LYP with basis sets such as 6-311G(d) to analyze monomeric and dimeric structures. researchgate.net These calculations reveal key structural parameters, including bond lengths and angles, both in the gas phase and in solution. researchgate.net For the amoxicillin dimer in its penicilloic acid form, DFT would be used to find the minimum energy conformation, elucidating the precise three-dimensional arrangement of the atoms.

Electronic structure analysis via DFT provides critical descriptors of reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scispace.com For β-lactams, the electron density of the HOMO is often localized on the thiazolidine (B150603) ring, particularly the sulfur atom, and the β-lactam ring, while the LUMO is typically spread across the β-lactam and thiazolidine rings. mdpi.comnih.gov This distribution highlights the regions susceptible to nucleophilic and electrophilic attack, which are central to the dimerization process.

Furthermore, Molecular Electrostatic Potential (MEP) surfaces, calculated using DFT, map the charge distribution across the molecule. nih.gov These maps visualize the electronegative (electron-rich) and electropositive (electron-poor) regions, identifying potential sites for intermolecular interactions. nih.gov For the amoxicillin dimer, MEP analysis would pinpoint the locations of hydrogen bonding and other non-covalent interactions that stabilize the dimeric structure.

Table 1: Key Molecular Descriptors from DFT Calculations for β-Lactam Systems This table is illustrative, based on typical findings for related molecules, as specific data for the amoxicillin penicilloic acid dimer is not publicly available.

| Descriptor | Significance | Typical Findings for Related Penicillins |

| Optimized Geometry | Provides the most stable 3D structure (bond lengths, angles). | Thiazolidine and β-lactam rings exhibit specific puckering. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on sulfur and nitrogen atoms, and the β-lactam ring. mdpi.comnih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the carbonyl group of the β-lactam ring. mdpi.comnih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. |

| MEP Surface | Visualizes electrostatic potential; identifies sites for intermolecular interactions. | Negative potential (red) on oxygen atoms (e.g., carbonyls, carboxylates); positive potential (blue) on amine hydrogens. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govuzh.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the dynamics of interactions. mdpi.com This is particularly valuable for flexible molecules like the amoxicillin dimer, which can adopt numerous conformations in solution.

MD simulations are used to analyze the conformational ensembles of ampicillin and amoxicillin, revealing how these molecules behave in a solvent environment, which mimics physiological conditions. nih.gov By simulating the molecule in a box of water, researchers can observe the full range of its structural flexibility, from the wiggling and bending of side chains to larger-scale conformational changes. researchgate.net The analysis of the simulation trajectory provides information on the probability of finding the molecule in a particular shape.

For the amoxicillin dimer, MD simulations can elucidate the stability of the dimeric structure. By monitoring the distance and interactions between the two monomer units throughout the simulation, one can assess the persistence of the dimer. The simulations also characterize the crucial role of solvent molecules (water) in mediating and stabilizing the interactions within the dimer through hydrogen bonds and water bridges. nih.gov

Table 2: Typical Analyses from MD Simulations of Antibiotic Systems

| Analysis Type | Information Gained | Relevance to Amoxicillin Dimer |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, indicating structural stability over time. | A stable, low RMSD would suggest the dimer maintains a consistent overall structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues, highlighting flexible regions. | Identifies which parts of the dimer (e.g., side chains) are more dynamic than the core structure. nih.gov |

| Hydrogen Bond Analysis | Quantifies the number and duration of hydrogen bonds. | Determines the key intramolecular and intermolecular hydrogen bonds that stabilize the dimer's structure. nih.gov |

| Conformational Clustering | Groups similar structures from the trajectory to identify dominant conformations. | Reveals the most populated and energetically favorable shapes the dimer adopts in solution. researchgate.net |

| Interaction Fraction | Calculates the percentage of simulation time a specific interaction (e.g., with a protein or another molecule) is present. | Assesses the stability and persistence of the non-covalent bonds holding the dimer together. nih.gov |

Theoretical Studies on Dimerization Reaction Mechanisms and Energy Barriers

Computational chemistry is essential for elucidating the complex reaction pathways and associated energetics of chemical reactions, such as the dimerization of amoxicillin. nih.gov Theoretical studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. This allows for the calculation of activation energy barriers, which determine the rate of the reaction.

The dimerization of penicillins can occur through several pathways. One significant pathway for amoxicillin involves the initial hydrolysis of the β-lactam ring to form penicilloic acid. This open-ring product then reacts with an intact amoxicillin molecule. nih.gov Theoretical calculations have been employed to investigate analogous dimerization reactions in penicillins like ampicillin and benzylpenicillin. nih.govresearchgate.net

These studies propose distinct dimerization modes. For penicillins with an amino group in the side chain, like ampicillin (and by extension, amoxicillin), a dominant pathway involves the amino group of one molecule attacking the β-lactam of another. nih.govresearchgate.net Another proposed mechanism is the reaction of the carboxyl group of one molecule with the β-lactam of a second molecule. nih.gov

For each proposed reaction pathway, computational methods can calculate the energy profile. The reaction is broken down into elementary steps, and the energy of each intermediate and transition state is calculated relative to the reactants. The highest energy barrier along the path corresponds to the rate-limiting step of the reaction. nih.gov For the dimerization of ampicillin, energy barriers for different pathways have been calculated. For instance, the pathway where the side-chain amino group attacks the β-lactam ring (Mode C) was found to be more favorable than the pathway where the carboxyl group attacks the β-lactam (Mode A), with a rate-limiting step energy barrier of 37.58 kcal/mol. nih.gov Another pathway, involving the reaction between the amino group and a carboxyl group (Mode D), was calculated to have a higher energy barrier of 53.92 kcal/mol. nih.gov

Table 3: Calculated Energy Barriers for Ampicillin Dimerization Pathways Data from a theoretical study on ampicillin, which is structurally analogous to amoxicillin. nih.gov

| Dimerization Pathway (Mode) | Description | Energy Barrier of Rate-Limiting Step (kcal/mol) |

| Mode A | 2-carboxyl group of one molecule attacks the β-lactam of another. | 37.58 |

| Mode B | Carboxyl group from an open-ring product (penicilloic acid) reacts with an intact β-lactam. | 66.77 |

| Mode C | Amino group on the 6-side chain attacks the β-lactam of another molecule. | 37.58 |

| Mode D | Amino group on the 6-side chain reacts with the 2-carboxyl group of another molecule. | 53.92 |

These theoretical calculations provide a mechanistic understanding that is difficult to obtain experimentally and are crucial for predicting the degradation pathways and stability of β-lactam antibiotics. nih.gov

Cheminformatics Analysis of Related β-Lactam Dimerization Processes

Cheminformatics applies computational methods to analyze large datasets of chemical information, enabling the prediction of properties and activities of molecules and the identification of structure-activity relationships (SAR). In the context of β-lactam antibiotics, cheminformatics approaches can provide valuable insights into the factors that influence their stability and propensity for dimerization. nih.govmdpi.com

The analysis of β-lactam degradation and dimerization can be approached by studying the inherent chemical reactivity of the monomeric units. Cheminformatics studies often combine quantum chemical calculations (like DFT) with molecular docking and analysis of large chemical databases. nih.govnih.gov By calculating electronic descriptors for a series of related β-lactam compounds, it is possible to build predictive models for their reactivity. nih.gov

For example, frontier molecular orbital (FMO) data and MEP surfaces for various penicillins can be systematically analyzed to correlate their electronic structure with their known stability and reactivity. mdpi.comnih.gov Such studies reveal that the susceptibility of the β-lactam ring to nucleophilic attack—the key step in both hydrolysis and many dimerization pathways—is governed by the electronic properties of the entire molecule, including the nature of the side chain. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of cheminformatics, could be developed to predict the dimerization potential of different β-lactam derivatives. These models would use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a training set of known β-lactams and correlate them with their experimentally determined degradation or dimerization rates. While specific QSAR models for amoxicillin dimerization are not widely reported, the methodology is broadly applicable.

Furthermore, cheminformatics tools can be used to analyze reaction databases to identify common degradation patterns among β-lactam antibiotics. By systematically studying the documented impurities and degradation products of numerous penicillins and cephalosporins, it is possible to infer the most likely pathways for new or less-studied derivatives like the amoxicillin penicilloic acid dimer. This data-driven approach complements the detailed mechanistic insights from theoretical studies like those described in section 4.3.

Kinetics and Environmental Stability of Amoxicillin Penicilloic Acid Dimer and Its Precursors

Degradation Kinetics of Amoxicillin (B794) and Penicilloic Acid Leading to Dimer Formation

The degradation of amoxicillin is a complex process, primarily initiated by the hydrolysis of the strained β-lactam ring to form amoxicillin penicilloic acid. pharmacophorejournal.comnih.gov This reaction is a critical precursor to the formation of amoxicillin dimers. The formation of one such dimer is theorized to occur when the newly formed carboxyl group of a penicilloic acid molecule attacks the β-lactam ring of a second amoxicillin molecule. nih.gov Another dimerization pathway involves the amino group on the side chain of one amoxicillin molecule attacking the β-lactam ring of another. nih.gov This self-catalyzed hydrolysis and dimerization are significant degradation pathways for amoxicillin in aqueous solutions. nih.gov

The rates of amoxicillin degradation are significantly influenced by both temperature and the initial concentration of the antibiotic in solution. researchgate.net Generally, an increase in temperature accelerates the degradation process. researchgate.net Studies have shown that elevating the temperature provides the necessary activation energy for the degradation reactions to proceed more rapidly. researchgate.netresearchgate.net For instance, the shelf-life of amoxicillin solutions decreases markedly as the temperature rises. nih.gov At a concentration of 1 mg/mL and a pH of approximately 6.5, the extrapolated shelf-life (t90) of amoxicillin decreases from 22.8 hours at 25°C to 4.85 hours at 40°C. nih.gov

Concentration also plays a critical role, with higher concentrations of amoxicillin often leading to faster degradation. researchgate.net This is partly due to autocatalytic reactions, where amoxicillin molecules catalyze their own degradation. researchgate.net This concentration-dependent instability has been observed in solutions ranging from 25 to 250 mg/mL. researchgate.net However, some studies on photocatalytic degradation have observed that beyond a certain point, increasing the initial amoxicillin concentration can lead to a decrease in degradation efficiency. mdpi.commdpi.com This may be because a high concentration of amoxicillin molecules can adsorb onto the surface of a photocatalyst, inhibiting the reaction, or because the antibiotic molecules absorb light, preventing photons from reaching the catalyst surface. mdpi.com

Table 1: Effect of Temperature and Concentration on Amoxicillin Stability

| Concentration | Temperature (°C) | pH | Shelf-life (t90) |

|---|---|---|---|

| 1 mg/mL | 25 | ~6.5 | 22.8 hours |

| 1 mg/mL | 40 | ~6.53 | 4.85 hours |

| 15 mg/mL | 40 | 8.34 | 0.11 hours |

Data extrapolated from kinetic studies. nih.gov

Kinetic models are essential for describing the rate at which amoxicillin degrades. The degradation of amoxicillin in aqueous solutions, particularly at low concentrations, often follows pseudo-first-order kinetics. nih.govresearchgate.netnih.gov This model assumes that the concentration of one reactant (in this case, water) is in such great excess that it remains effectively constant throughout the reaction. Studies have successfully applied the pseudo-first-order model to describe amoxicillin degradation across a pH range of 1-10. researchgate.netnih.gov The photolysis kinetics of amoxicillin in river water has also been shown to follow a pseudo-first-order model. mdpi.com

However, under different conditions, such as in adsorption studies or at higher concentrations, the degradation kinetics can be better described by a pseudo-second-order model. rsc.orgresearchgate.net For example, the adsorption of amoxicillin onto activated carbon has been shown to fit a pseudo-second-order model well. rsc.org This model implies that the rate-limiting step may be chemical adsorption involving valence forces through the sharing or exchange of electrons. In some cases, amoxicillin degradation does not follow pseudo-first-order kinetics at higher clinical concentrations, such as 15 mg/mL. nih.gov

Table 2: Kinetic Models for Amoxicillin Degradation/Adsorption

| System | Best Fit Kinetic Model | Reference |

|---|---|---|

| Aqueous Solution (pH 1-10) | Pseudo-First-Order | nih.gov |

| Hydrolytic Degradation (low conc.) | Pseudo-First-Order | researchgate.net |

| Adsorption on Activated Carbon | Pseudo-Second-Order | rsc.org |

| Adsorption on PIM-1 | Pseudo-Second-Order | researchgate.net |

| Adsorption on CuBTC–clay composite | Pseudo-Second-Order | rsc.org |

Stability in Aqueous Media Under Controlled Environmental Conditions

The stability of amoxicillin and its degradation products, including the precursors to the penicilloic acid dimer, is highly dependent on the chemical conditions of the aqueous environment. pharmacophorejournal.comnih.govmathewsopenaccess.com The primary degradation pathway is hydrolysis, which is significantly affected by factors such as pH, the presence of buffers, and the ionic strength of the solution. pharmacophorejournal.comresearchgate.netmathewsopenaccess.com

The pH of the aqueous solution is a critical determinant of amoxicillin's stability. nih.govmathewsopenaccess.com The degradation rate is subject to both specific-acid and specific-base catalysis, with the lowest rate of degradation (maximum stability) typically observed in the pH range of 5 to 7. researchgate.netnih.gov The zwitterionic form of the drug, which is predominant in this pH range, is considered the most stable. nih.gov As the pH moves into more acidic or alkaline regions, the rate of degradation increases significantly. researchgate.netresearchgate.net For example, a decrease in pH from 7.0 to 2.0 leads to a shift in the maximum exothermic heat capacity peak from 105.2°C to 84.7°C, indicating quicker decomposition in more acidic solutions. mathewsopenaccess.com This is attributed to weaker intermolecular interactions in the ionized forms of amoxicillin at lower pH. mathewsopenaccess.com Similarly, increasing the pH into the alkaline range also accelerates degradation. researchgate.net

Table 3: pH Influence on Amoxicillin Degradation Temperature

| pH | Temperature of Max. Exothermic Peak (°C) |

|---|---|

| 7.0 | 105.2 |

| 6.0 | Not specified |

| 5.0 | Not specified |

| 2.0 | 84.7 |

Data from differential scanning calorimetry (DSC) thermograms of amoxicillin in solution. mathewsopenaccess.com

The ionic strength of the solution also influences the stability of amoxicillin. mathewsopenaccess.com An increase in ionic strength can lead to a decrease in the thermal stability of the molecule. For example, as the ionic strength of a sodium phosphate (B84403) buffer was increased from 20 mM to 400 mM, the onset temperature of the exothermic degradation peak for amoxicillin decreased from 125°C to 95°C. mathewsopenaccess.com This indicates that higher ionic concentrations can promote quicker decomposition. mathewsopenaccess.com

Furthermore, the components of buffer systems themselves can have a catalytic effect on amoxicillin degradation. researchgate.net Both citrate (B86180) and phosphate buffers have been shown to exert marked catalytic effects on the hydrolysis of amoxicillin. researchgate.net This is an important consideration, as buffers are commonly used to control pH in experimental and environmental systems.

Photodegradation Pathways and Reactive Species Involvement in Dimer Precursor Degradation

Sunlight can play a significant role in the degradation of amoxicillin and its precursors. nih.gov The process can occur through direct photolysis, where the amoxicillin molecule absorbs light energy, or indirect photodegradation, which involves reactions with photochemically generated reactive species. nih.gov

Amoxicillin itself is relatively stable against photolysis at wavelengths above 300 nm. nih.gov However, in the presence of photocatalysts like titanium dioxide (TiO2), degradation is significantly enhanced. mdpi.comnih.gov The photodegradation process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and photogenerated holes (h+). nih.govacs.org These species are powerful oxidizing agents that can attack the amoxicillin molecule. nih.gov At low pH, photogenerated holes are often the dominant oxidizing species, while hydroxyl radicals play a more significant role in neutral or alkaline solutions. nih.gov The hydroxyl radicals can rapidly react with the aromatic ring in amoxicillin's side chain. nih.gov

The degradation of amoxicillin can lead to various transformation products. One pathway involves decarboxylation to form amoxicillin penilloic acid. nih.gov Another pathway is the cyclization of amoxicillin to form amoxicillin diketopiperazine. nih.gov The specific degradation products formed can vary depending on the environmental conditions and the presence of different minerals or photocatalysts. nih.gov

Role of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in Degradation

The degradation of amoxicillin can be significantly influenced by the presence of Reactive Oxygen Species (ROS), which are highly reactive chemical species containing oxygen. Advanced Oxidation Processes (AOPs), which are characterized by the generation of potent oxidizing agents like hydroxyl radicals (•OH), have been identified as effective methods for breaking down the amoxicillin molecule. cerist.dzcerist.dz Theoretical studies utilizing density functional theory (DFT) have clarified that the interaction between amoxicillin and •OH radicals is a key degradation mechanism. cerist.dzcerist.dz These interactions can occur through two main pathways: hydrogen abstraction from the amoxicillin molecule or the addition of the hydroxyl radical to it. cerist.dzcerist.dz Research indicates that the radical addition pathway is generally favored both kinetically and thermodynamically over hydrogen abstraction. cerist.dzcerist.dz

The attack by hydroxyl radicals is not random; it tends to occur at specific sites on the amoxicillin molecule. cerist.dz These include the electron-rich aromatic ring in the side chain, as well as the unstable β-lactam and thiazolidine (B150603) heterocyclic rings. cerist.dznih.gov This oxidative attack leads to the formation of various degradation products. One of the primary initial products of amoxicillin degradation in aqueous environments, including through oxidative processes, is amoxicillin penicilloic acid, which is the direct precursor to the penicilloic acid dimer. nih.govnih.gov Another product that can be formed under sunlight-induced oxidation is amoxicillin-S-oxide. researchgate.net While ROS, particularly the hydroxyl radical, are well-documented initiators of amoxicillin degradation leading to the formation of its precursors, the direct role of Reactive Nitrogen Species (RNS) in this specific dimerization pathway is less extensively detailed in current research. The degradation initiated by these reactive species is a critical first step, creating the necessary precursors that can then undergo further reactions, such as dimerization.

Table 1: Research Findings on the Role of ROS in Amoxicillin Degradation

| Reactive Species | Key Findings | Methodology | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Addition of •OH is kinetically and thermodynamically favored over hydrogen abstraction for amoxicillin degradation. | Density Functional Theory (DFT) | cerist.dzcerist.dz |

| Hydroxyl Radical (•OH) | Rapidly reacts with the aromatic ring in the side chain of amoxicillin. | Heterogeneous Photocatalysis | nih.gov |

| General ROS | H2O2-alone processes can achieve >90% degradation of amoxicillin in basic media (pH 9-11). | Batch reaction with H2O2 | fapesp.br |

| Sunlight-induced ROS | Formation of amoxicillin-S-oxide is observed under sunlight irradiation, enhanced by natural photosensitizers. | LC-MS, HPLC, NMR | researchgate.net |

| General ROS | Antimicrobials can generate ROS, which cause damage to bacterial nucleic acids, lipids, and proteins. | Review of ROS mechanisms | nih.gov |

Solid-State Degradation Phenomena and Dimer Formation

The stability of amoxicillin in the solid state is a critical factor, as this is the form in which it is typically stored and distributed. tandfonline.com Solid-state degradation is influenced by several factors, including temperature, humidity, and the specific physical form of the amoxicillin, such as amoxicillin trihydrate or its sodium salt. tandfonline.com Studies have shown that amoxicillin trihydrate is significantly more stable in the solid state than sodium amoxicillin. tandfonline.comresearchgate.net The degradation kinetics of amoxicillin trihydrate in the solid state can be described by the Prout-Tompkins model, which characterizes the decomposition of solids. tandfonline.comresearchgate.net

The physical properties of the solid powder also play a crucial role in its stability. For instance, the pH of the amoxicillin trihydrate powder has a direct relationship with its stability; a higher powder pH corresponds to increased crystallinity and greater thermal stability. nih.govnih.gov This increased stability is associated with a higher purity profile, specifically a decrease in certain impurities. nih.govnih.gov Differential scanning calorimetry (DSC) has shown that crystalline amoxicillin in a solid powder form is more stable, with degradation occurring at higher temperatures (e.g., endothermic transition at 139.46°C) compared to its aqueous suspension. mathewsopenaccess.com

A key degradation pathway in the solid state is the formation of polymeric impurities, including dimers. The formation of the amoxicillin penicilloic acid dimer is a specific, well-documented phenomenon. nih.govresearchgate.net The proposed mechanism for the formation of this dimer, often referred to as dimer B, involves a two-step process. nih.govresearchgate.net First, the β-lactam ring of one amoxicillin molecule undergoes hydrolysis to form amoxicillin penicilloic acid. Subsequently, the newly formed carboxyl group on the penicilloic acid molecule acts as a nucleophile, attacking the β-lactam ring of a second, intact amoxicillin molecule. nih.govresearchgate.net This reaction results in the formation of the penicilloic acid dimer. This dimerization reaction is a significant consideration in quality control, as polymeric impurities can be associated with allergic reactions. nih.gov

Future Research Directions in Amoxicillin Dimer Penicilloic Acid Form Chemistry

Development of Novel Analytical Methodologies for Trace Detection and Quantification

The accurate detection and quantification of the amoxicillin (B794) dimer are paramount for ensuring the quality and stability of amoxicillin preparations and for assessing its environmental impact. Current research highlights a move towards more sensitive and efficient analytical techniques.

A significant area of development is in chromatographic methods. While High-Performance Liquid Chromatography (HPLC) is a well-established technique for analyzing amoxicillin and its impurities, future efforts are focused on enhancing its capabilities. alliedacademies.org This includes the development of rapid isocratic RP-HPLC methods that can significantly reduce analysis time. alliedacademies.org Furthermore, micro-scale liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) has shown promise for identifying polymerized impurities of amoxicillin in aqueous solutions, offering a high degree of specificity and sensitivity. nih.gov The goal is to develop optimized quality control methods for analyzing high molecular weight impurities like the amoxicillin dimer. nih.gov

Spectrophotometric methods also continue to evolve. Novel approaches, such as those involving diazotization and coupling reactions, offer simple, rapid, and sensitive determination of amoxicillin and, by extension, its degradation products. uobaghdad.edu.iq Flow Injection Analysis (FIA) coupled with spectrophotometry is another promising avenue, providing an eco-friendly and efficient means of analysis with reduced sample and reagent consumption. nih.gov

Looking ahead, the development of molecularly imprinted polymer (MIP)-based sensors represents a cutting-edge approach. These sensors can offer dual recognition and detection modes, such as fluorescence and electrochemiluminescence, leading to improved accuracy and a wider range of applications for detecting amoxicillin and its derivatives at very low concentrations. nih.gov

Key Research Directions in Analytical Methodologies:

Miniaturization and Automation: Further development of micro-scale LC and automated FIA systems to increase throughput and reduce waste.

Hyphenated Techniques: Expanded use of LC-MS/MS and other hyphenated techniques for unambiguous identification and quantification of the dimer in complex matrices. nih.gov

Novel Sensor Technologies: Exploration of new materials and recognition elements for sensor development to achieve real-time and in-situ monitoring.

Table 1: Comparison of Emerging Analytical Techniques

| Technique | Principle | Advantages | Future Potential |

| RP-HPLC | Reversed-phase chromatography | Robust, well-established, quantifiable alliedacademies.org | Faster run times, improved column technologies for higher resolution alliedacademies.org |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection | High sensitivity and specificity, structural elucidation nih.gov | Application to complex environmental samples, identification of novel degradation products |

| FIA-Spectrophotometry | Automated mixing of sample and reagents with spectrophotometric detection | High sample throughput, reduced reagent consumption, eco-friendly nih.gov | Development of new, more selective colorimetric reagents |

| MIP-Based Sensors | Polymers with specific recognition sites for the target analyte | High selectivity, potential for real-time analysis, dual detection modes nih.gov | Integration into portable devices for on-site analysis |

In-Depth Mechanistic Studies using Advanced Spectroscopic and Computational Tools

A fundamental understanding of the formation mechanism of the amoxicillin dimer is crucial for developing effective control strategies. Advanced spectroscopic and computational tools are providing unprecedented insights into this process.

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in simulating the dimerization pathways of penicillins. nih.gov These theoretical calculations can identify the most energetically favorable reaction routes. For penicillins with an amino group in the side chain, like amoxicillin, one proposed dominant pathway involves the amino group of one molecule attacking the β-lactam ring of another. nih.gov Another potential mechanism involves the initial hydrolysis of the β-lactam ring to form penicilloic acid, whose carboxyl group then reacts with another amoxicillin molecule. nih.gov

Spectroscopic techniques are vital for validating these computational models and for characterizing the structure of the dimer. Fourier-Transform Infrared (FT-IR) spectroscopy can identify characteristic functional groups and changes in the molecular structure during degradation. nih.gov For instance, the disappearance of the β-lactam ring's carbonyl stretch and the appearance of new bands can be monitored. nih.gov Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also indispensable for the definitive structural elucidation of the dimer and other degradation products. researchgate.net

The synergy between computational and experimental approaches is a powerful tool. Theoretical calculations can predict possible structures and reaction energies, which can then be confirmed and refined through spectroscopic analysis of actual samples. nih.gov

Key Research Directions in Mechanistic Studies:

Advanced Computational Modeling: Utilizing higher levels of theory and more sophisticated models to account for solvent effects and catalytic influences on dimer formation.

Time-Resolved Spectroscopy: Employing techniques like time-resolved FT-IR and NMR to monitor the kinetics of dimer formation in real-time.

Isotopic Labeling Studies: Using isotopically labeled amoxicillin to trace the reaction pathways and intermediates definitively.

Strategies for Controlling Dimer Formation in Amoxicillin Preparations

The formation of the amoxicillin dimer is a significant concern in the pharmaceutical industry as it represents a degradation of the active pharmaceutical ingredient (API). Research is actively exploring various strategies to minimize or prevent this unwanted reaction.

One promising approach involves controlling the drying process of amoxicillin. It has been discovered that drying amoxicillin with a gas that has a relative humidity content greater than zero can significantly reduce the formation of the dimer. google.com This is because the removal of hydrate (B1144303) or crystal water during drying with completely dry air can accelerate dimer formation. google.com Maintaining a specific, low level of humidity during drying appears to be a key factor in preserving the stability of amoxicillin. google.com

The enzymatic synthesis of amoxicillin also presents opportunities for controlling impurity formation. By optimizing the reaction conditions, such as temperature and pH, the selectivity towards amoxicillin synthesis can be maximized, thereby minimizing the formation of byproducts. mdpi.com Dynamic modeling and optimization of the batch enzymatic synthesis process can help establish optimal control policies to achieve target product specifications while limiting degradation. mdpi.com

Understanding the dimerization mechanism can also inform formulation strategies. For instance, since the amino group is implicated in one of the main dimerization pathways, modifications to the formulation that protect this group could potentially inhibit dimer formation. nih.gov

Key Research Directions in Control Strategies:

Advanced Formulation Technologies: Investigating the use of excipients that can stabilize amoxicillin and inhibit dimerization through mechanisms such as competitive inhibition or alteration of the microenvironment.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters during manufacturing to control conditions that favor dimer formation.

Solid-State Chemistry: Studying the solid-state properties of different amoxicillin salts and polymorphs to identify forms that are less prone to dimerization.

Comprehensive Environmental Fate Modeling of Amoxicillin Dimer in Aquatic Systems

The presence of amoxicillin and its degradation products, including the dimer, in the environment is a growing concern. repec.org These compounds can enter aquatic systems through various pathways, and their fate and potential ecological impact require thorough investigation. repec.orgnoaa.gov

Comprehensive environmental fate modeling is essential for predicting the transport, persistence, and transformation of the amoxicillin dimer in aquatic environments. Such models need to integrate various factors, including hydrology, water chemistry, and biological activity. nih.gov While amoxicillin itself can be rapidly degraded by biotic and abiotic factors, its degradation products, which would include the dimer, are suspected of being more resistant to further degradation and potentially more toxic than the parent compound. repec.org

Current research is focused on understanding the various processes that affect the fate of antibiotics in water. noaa.gov This includes sorption to sediment, photodegradation, and biodegradation. noaa.gov Modeling efforts aim to simulate these processes to predict the environmental concentrations of amoxicillin and its derivatives under different scenarios. brieflands.com

A significant challenge is the lack of extensive data on the specific environmental behavior of the amoxicillin dimer. Future research must focus on generating this data to develop more accurate and reliable fate models. This includes determining its degradation rates under various environmental conditions and assessing its potential for bioaccumulation and toxicity to aquatic organisms. repec.org

Key Research Directions in Environmental Fate Modeling:

Integrated Modeling Frameworks: Developing models that couple hydrological transport with detailed chemical and biological transformation kinetics for the amoxicillin dimer. nih.gov

Experimental Determination of Fate Parameters: Conducting laboratory and field studies to determine key parameters for the dimer, such as its hydrolysis rate, photolysis quantum yield, and biodegradation kinetics.

Ecotoxicity Studies: Assessing the toxicity of the amoxicillin dimer to a range of aquatic organisms to understand its potential ecological risk. repec.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying amoxicillin dimer (penicilloic acid form) in API or formulated products?

- Methodological Answer : Reverse-phase HPLC with UV detection is the gold standard for resolving amoxicillin dimer and related degradation products. Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 5.0) and acetonitrile (85:15 v/v) at 1.0 mL/min. Diastereoisomers of substituted thiazolidines may co-elute, so optimize gradient conditions to avoid misinterpretation .

- Key Data : USP standards specify limits for dimer impurities (<1.0% w/w) in amoxicillin sodium formulations. Chromatograms in USP monographs provide reference retention times for validation .

Q. How does amoxicillin dimer form during storage or processing?

- Methodological Answer : Dimerization occurs via nucleophilic attack of the β-lactam carbonyl group by the amino group of another amoxicillin molecule, accelerated by high pH (>8.0), elevated temperatures (>25°C), and residual water in formulations. Monitor degradation kinetics using forced degradation studies (40°C/75% RH for 6 months) with HPLC tracking .

- Key Data : Aged 20% amoxicillin sodium solutions show dimer, trimer, and tetramer formation, confirmed via LC-MS and NMR .

Advanced Research Questions

Q. How can conflicting data on dimer stability be resolved in formulation studies?

- Methodological Answer : Discrepancies often arise from differences in excipient composition, water activity (aw), and analytical sensitivity. For example, microcrystalline cellulose (MCC) in tablets absorbs free water, reducing dimer formation. Use vibrational spectrometry (FTIR) to correlate MCC interactions with amoxicillin stability .

- Contradiction Analysis : Studies reporting higher dimer levels in dry formulations may overlook localized moisture in MCC pores. Quantify water activity using Karl Fischer titration and cross-validate with HPLC .

Q. What experimental designs best predict long-term dimer accumulation in oral dosage forms?

- Methodological Answer : Implement Accelerated Predictive Stability (APS) models with multi-variable stress conditions (temperature, humidity, pH). Fit degradation data to zero-order or first-order kinetic models to estimate shelf-life. Include penicilloic acid derivatives as secondary markers for hydrolysis pathways .

- Case Study : A 2020 APS study predicted a 24-month shelf-life for amoxicillin-MCC tablets with <0.5% dimer content under 25°C/60% RH, validated by real-time stability testing .

Q. How do penicilloic acid derivatives influence the pharmacokinetic profile of amoxicillin formulations?

- Methodological Answer : Penicilloic acid lacks β-lactam activity but may contribute to immunogenicity. Use in vitro permeability assays (e.g., Caco-2 cell monolayers) to compare amoxicillin and dimer absorption. Pair with LC-MS/MS to quantify plasma concentrations in animal models .

- Key Finding : Dimer exhibits 10-15% lower permeability than amoxicillin in Caco-2 models, suggesting negligible systemic absorption but potential local gastrointestinal effects .

Critical Research Gaps

- Standardization : Lack of harmonized protocols for quantifying oligomers in global pharmacopeias.

- Mechanistic Studies : Molecular dynamics modeling of dimer-enzyme interactions to assess therapeutic interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.